Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether
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Overview
Description
Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ether moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, and thiosemicarbazides. Reaction conditions often involve solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby preventing their normal function . The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole derivatives: These compounds also possess a thiadiazole ring and are known for their antimicrobial properties.
Uniqueness
Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and phenyl ether moiety contribute to its enhanced activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-4-20-12-7-5-6-11(9-12)14-18-19-13(8-10(2)3)16-17-15(19)21-14/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
OQVXTSLTMZWGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC(C)C |
Origin of Product |
United States |
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